Methoxy(3-nitropyridin-2-yl)methanol

Description

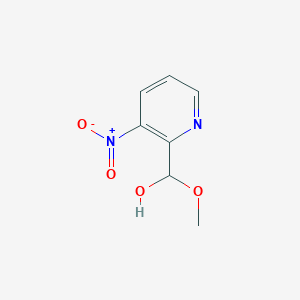

Methoxy(3-nitropyridin-2-yl)methanol is a pyridine derivative featuring a methoxy group, a nitro group at the 3-position, and a hydroxymethyl group at the 2-position of the pyridine ring.

Properties

CAS No. |

200933-25-1 |

|---|---|

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

methoxy-(3-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4,7,10H,1H3 |

InChI Key |

UAGNZWVWWPOCOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=CC=N1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy(3-nitropyridin-2-yl)methanol typically involves the nitration of methoxypyridine followed by the introduction of a methanol group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The methoxy group can be introduced via a nucleophilic substitution reaction, and the methanol group can be added through a reduction reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methoxy(3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

Methoxy(3-nitropyridin-2-yl)methanol and its derivatives have been investigated for their biological activities, particularly as potential therapeutic agents.

Antimicrobial Activity

Research has shown that compounds containing the 3-nitropyridine moiety exhibit significant antimicrobial properties. For instance, derivatives of 3-nitropyridine have been synthesized and evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies indicated that this compound derivatives could induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Agricultural Applications

This compound derivatives are being investigated for their use as agrochemicals, particularly in pest control.

Insecticidal Activity

Studies have highlighted the insecticidal properties of pyridine derivatives. This compound has shown efficacy against various agricultural pests, making it a candidate for developing new insecticides .

Materials Science

In addition to its biological applications, this compound is being explored in materials science.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Research has focused on synthesizing functionalized polythiophenes incorporating this compound to enhance charge transport properties .

Case Study 1: Antimicrobial Evaluation

A series of this compound derivatives were synthesized and tested against E. coli. The results indicated that compounds with higher nitro group substitutions exhibited increased antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound A | 32 µg/mL |

| Compound B | 16 µg/mL |

| Compound C | 8 µg/mL |

Case Study 2: Insecticidal Activity

A study evaluated the insecticidal effects of this compound against aphid populations in agricultural settings. The results showed a significant reduction in aphid numbers after treatment with the compound at concentrations as low as 100 ppm .

Mechanism of Action

The mechanism of action of Methoxy(3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methanol groups can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- (3-Methyl-4-nitropyridin-2-yl)methanol (CAS 168167-49-5): Substituents: Methyl (3-position), nitro (4-position), hydroxymethyl (2-position). Molecular Weight: 168.15 g/mol. Methyl groups are electron-donating, which may stabilize the pyridine ring differently compared to methoxy groups .

- [3-(Trifluoromethoxy)pyridin-2-yl]methanol (CAS 1261650-51-4): Substituents: Trifluoromethoxy (3-position), hydroxymethyl (2-position). Molecular Weight: 193.12 g/mol. Key Differences: The trifluoromethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine. This enhances the compound's stability against nucleophilic attacks compared to methoxy-substituted analogs, making it suitable for applications requiring prolonged chemical stability .

- 2-Methoxy-3-nitropyridine: Substituents: Methoxy (2-position), nitro (3-position). Synthesis: Achieved in 95% yield via established procedures, indicating high synthetic feasibility .

Toxicity and Reactivity

Chlorinated analogs () demonstrate that electron-withdrawing substituents like nitro groups increase toxicity. For example, chlorination of benzene derivatives elevates neurotoxic effects .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Feasibility : Methoxy-nitropyridine derivatives are synthesized efficiently (e.g., 95% yield for 2-methoxy-3-nitropyridine) , suggesting scalable production for the target compound.

- Bioactivity Potential: The nitro group may confer antifungal or cytotoxic properties, as seen in structurally related compounds .

- Toxicity Considerations : Nitro groups are associated with increased toxicity, necessitating careful evaluation in drug development .

Biological Activity

Methoxy(3-nitropyridin-2-yl)methanol, a compound with a nitropyridine moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a nitro group attached to a pyridine ring. Its chemical structure can be represented as follows:

This structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

| E. faecalis | 75.0 |

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's cytotoxic effects are believed to be linked to its structural features that enhance interaction with critical cellular targets involved in cancer cell growth and survival .

Table 2: Anticancer Activity

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies and Research Findings

- Urease Inhibition : A study focused on derivatives of pyridylpiperazine demonstrated that compounds related to this compound effectively inhibit urease activity in Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The most potent derivatives showed IC50 values significantly lower than standard treatments .

- In Silico Studies : Computational analyses have suggested that this compound interacts favorably with specific protein targets, enhancing its potential as a lead compound in drug development for both antimicrobial and anticancer therapies .

Q & A

What are the most reliable synthetic routes for Methoxy(3-nitropyridin-2-yl)methanol, and how can its purity be validated?

Methodological Answer:

Synthesis of this compound typically involves nucleophilic substitution or oxidation-reduction reactions. For example, nitro groups can be introduced via nitration of pyridine derivatives under controlled acidic conditions. Post-synthesis purification often employs column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures). Purity validation requires ¹H/¹³C NMR to confirm structural integrity, HPLC-MS for molecular weight verification, and X-ray crystallography for unambiguous stereochemical assignment. Residual solvents or byproducts are quantified using GC-MS .

How does the nitro group in this compound influence its reactivity in catalytic systems?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing substituent, polarizing adjacent bonds and enhancing electrophilicity. In catalytic cycles (e.g., methane-to-methanol conversion), the nitro group stabilizes transient intermediates like methoxy radicals through resonance and inductive effects. Reactivity can be probed via kinetic isotope effects (KIEs) to identify rate-determining steps or in situ FTIR to track intermediate formation .

What advanced techniques are used to study the stability of this compound under reaction conditions?

Methodological Answer:

Stability under thermal or catalytic conditions is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . For real-time degradation monitoring, operando Raman spectroscopy combined with mass spectrometry identifies decomposition pathways. For example, methoxy group cleavage under acidic conditions generates formaldehyde, detectable via NMR headspace analysis .

How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations model reaction pathways, such as nitro group reduction or methoxy radical formation. Key parameters include activation energies for bond cleavage (e.g., C–O in methoxy) and electron density maps via Natural Bond Orbital (NBO) analysis . Experimental validation involves comparing computed IR spectra with experimental data to confirm intermediate structures .

What role do methoxy intermediates play in hydrocarbon synthesis, and how is this relevant to this compound?

Methodological Answer:

Methoxy species are critical in C–C bond formation. For example, in methanol-to-olefins (MTO) catalysis, methoxy groups adsorbed on Brønsted acid sites initiate chain propagation. This compound may act as a precursor for such intermediates. In situ MAS NMR and X-ray photoelectron spectroscopy (XPS) track methoxy adsorption/desorption dynamics on catalyst surfaces .

How do surface defects in catalysts affect the reactivity of this compound?

Methodological Answer:

Surface vacancies (e.g., sulfur vacancies in MoS₂) enhance methoxy adsorption, as shown by scanning tunneling microscopy (STM) and photoluminescence quenching . Defect density correlates with catalytic turnover; this is quantified via Brunauer-Emmett-Teller (BET) surface area analysis and temperature-programmed desorption (TPD) .

What strategies resolve contradictions in reported reaction mechanisms involving methoxy-containing compounds?

Methodological Answer:

Contradictions (e.g., associative vs. dissociative pathways) are addressed by isotopic labeling (e.g., ¹³C-methanol) and steady-state isotopic transient kinetic analysis (SSITKA) . For example, deuterated methanol (CD₃OH) distinguishes between C–H bond rupture in methoxy vs. hydroxyl groups .

How does the nitro group in this compound influence its electronic properties?

Methodological Answer:

The nitro group’s electron-withdrawing nature lowers the HOMO-LUMO gap, measured via UV-Vis spectroscopy and cyclic voltammetry . Computational molecular electrostatic potential (MEP) maps visualize charge distribution, while electron paramagnetic resonance (EPR) detects radical intermediates stabilized by nitro resonance .

What analytical methods quantify methoxy group interactions in complex matrices?

Methodological Answer:

Solid-state NMR (e.g., ¹³C CP/MAS) resolves methoxy environments in polymeric or zeolitic frameworks. X-ray absorption near-edge structure (XANES) at the oxygen K-edge probes bonding states (e.g., methoxy vs. hydroxyl oxygen) .

How can this compound be applied in sustainable catalysis research?

Methodological Answer:

Its nitro and methoxy groups make it a candidate for designing "self-correcting" catalytic cycles, where undesired over-oxidation is mitigated. This is tested via pulse reactor experiments coupled with online GC analysis to monitor selectivity trends under varying O₂ partial pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.